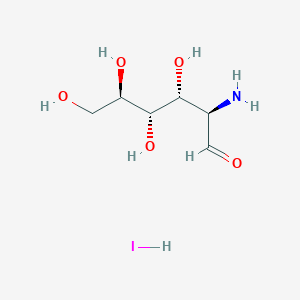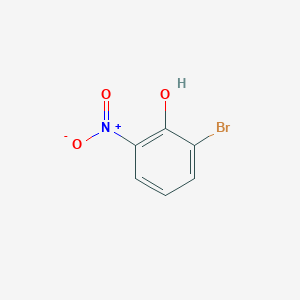
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate, also known as MNPEC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MNPEC has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In
Scientific Research Applications
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been studied for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has also been studied as a potential insecticide in agriculture due to its ability to inhibit acetylcholinesterase activity in insects. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been explored for its potential use in environmental science as a water treatment agent due to its ability to adsorb heavy metals.
Mechanism Of Action
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate exerts its effects by inhibiting acetylcholinesterase activity in insects and modulating the immune response in cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can cause a decrease in acetylcholinesterase activity in insects, leading to paralysis and death. In cells, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to modulate the immune response by suppressing the expression of inflammatory cytokines and inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate are still being studied.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in insects, making it a potential insecticide. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its insolubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate research. One potential direction is to further explore its potential as an insecticide in agriculture. Another direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's ability to adsorb heavy metals makes it a potential water treatment agent, which could be further explored. Overall, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's unique properties make it a promising compound for further research in various scientific fields.
Synthesis Methods
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate. This synthesis method has been optimized to increase yield and purity of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate.
properties
CAS RN |
13945-57-8 |
|---|---|
Product Name |
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate |
Molecular Formula |
C10H12N2O6S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
ethyl N-(4-methyl-3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O6S/c1-3-18-10(13)11-19(16,17)8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
OLVPQVSSWREGQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Other CAS RN |
13945-57-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)

![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

